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Compound of Interest

Compound Name: Mozenavir

Cat. No.: B1684245 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for utilizing

Mozenavir (DMP-450), a potent, orally bioavailable, cyclic urea-based HIV-1 protease inhibitor,

in drug resistance profiling studies.

Introduction to Mozenavir (DMP-450)
Mozenavir is a highly selective inhibitor of the HIV-1 protease, an enzyme critical for the viral

life cycle.[1] It is designed to block the cleavage and processing of viral polyproteins, thereby

inhibiting the replication and maturation of HIV-1.[1] With a Ki value of 0.3 nM, Mozenavir
demonstrates potent activity against wild-type HIV-1.[1] As with all antiretroviral agents, the

emergence of drug-resistant strains is a significant concern. Profiling the resistance patterns of

HIV-1 variants against Mozenavir is crucial for understanding its potential clinical efficacy and

for the development of next-generation protease inhibitors.

Mechanism of Action and Resistance
Mozenavir, like other HIV protease inhibitors, functions as a competitive inhibitor, binding to

the active site of the HIV-1 protease. This binding prevents the protease from cleaving the Gag

and Gag-Pol polyproteins into functional viral proteins and enzymes, such as reverse

transcriptase, integrase, and the protease itself. Consequently, the virus particles produced are

immature and non-infectious.
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HIV-1 can develop resistance to protease inhibitors through the accumulation of mutations in

the protease gene. These mutations can alter the conformation of the active site, reducing the

binding affinity of the inhibitor while still allowing the protease to process its natural substrates,

albeit often with reduced efficiency. For cyclic urea inhibitors like Mozenavir, multiple mutations

within the protease gene are often required to cause a significant reduction in antiviral

response.[2] Studies on related cyclic urea inhibitors have shown that mutations such as I84V

can confer resistance, with combinations like L10F/I84V potentially leading to even greater

resistance.

Data Presentation: Mozenavir Resistance Profile
The following table summarizes the known in vitro activity of Mozenavir (DMP-450) and a

related potent cyclic urea amide protease inhibitor, SD146, against wild-type and protease

inhibitor-resistant HIV-1 strains. Due to the limited publicly available data specifically for

Mozenavir against a wide range of resistant mutants, data for SD146 is included to provide a

broader perspective on the potential resistance profile of this class of inhibitors.

HIV-1 Strain

Relevant

Protease

Mutations

Mozenavir

(DMP-450)

IC90 (nM)

SD146 IC90

(nM)

Fold Change in

Resistance (vs.

Wild-Type)

Wild-Type (HIV-1

IIIB)
None

Not explicitly

stated, but potent
5.1 1.0

A17 (Saquinavir-

resistant)
G48V, L90M Not available 5.0 ~1

RIT-A (Ritonavir-

resistant)

L10I, M46I, I54V,

L63P, A71V,

V82T, I84V

Not available 5.1 ~1

IND-A (Indinavir-

resistant)

M46I, L63P,

V82T, I84V
Not available 5.1 ~1

NEL-A

(Nelfinavir-

resistant)

D30N, L63P Not available 5.1 ~1
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Note: The data for SD146 is derived from a study on cyclic urea amides and is presented here

as a representative of a potent cyclic urea protease inhibitor.[3] Specific fold-change values for

Mozenavir against a comprehensive panel of multi-drug resistant strains are not readily

available in the public domain.

Experimental Protocols
Phenotypic Drug Susceptibility Assay
This protocol describes a cell-based assay to determine the concentration of Mozenavir
required to inhibit HIV-1 replication by 50% (IC50) or 90% (IC90).

Materials:

Mozenavir (DMP-450)

HIV-1 laboratory strains (e.g., NL4-3) or clinical isolates

Target cells permissive to HIV-1 infection (e.g., MT-2, TZM-bl)

Cell culture medium (e.g., RPMI 1640) supplemented with fetal bovine serum (FBS),

penicillin, and streptomycin

96-well cell culture plates

p24 antigen ELISA kit or a luciferase assay system (for TZM-bl cells)

CO2 incubator (37°C, 5% CO2)

Procedure:

Prepare Drug Dilutions: Prepare a series of 2-fold serial dilutions of Mozenavir in cell culture

medium. The concentration range should span from well above to well below the expected

IC50.

Cell Plating: Seed the target cells into 96-well plates at an appropriate density.

Infection: Infect the cells with a standardized amount of HIV-1 stock. The multiplicity of

infection (MOI) should be optimized for the specific cell line and virus strain.
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Drug Addition: Immediately after infection, add the prepared Mozenavir dilutions to the

appropriate wells. Include wells with virus and cells but no drug (virus control) and wells with

cells only (cell control).

Incubation: Incubate the plates for 3-7 days at 37°C in a CO2 incubator. The incubation time

will depend on the replication kinetics of the virus and the cell line used.

Quantify Viral Replication: After incubation, quantify the extent of viral replication in each

well. This can be done by measuring the amount of p24 antigen in the culture supernatant

using an ELISA kit or by measuring luciferase activity if using TZM-bl reporter cells.

Data Analysis:

Calculate the percentage of inhibition for each drug concentration relative to the virus

control.

Plot the percentage of inhibition against the logarithm of the drug concentration.

Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) to determine

the IC50 and IC90 values.

To determine the fold change in resistance for a mutant virus, divide the IC50 of the

mutant by the IC50 of a wild-type reference strain.

Genotypic Resistance Assay
This protocol outlines the steps to identify mutations in the HIV-1 protease gene that may

confer resistance to Mozenavir.

Materials:

Plasma from HIV-1 infected individuals or supernatant from cultured virus

Viral RNA extraction kit

Reverse transcriptase and PCR reagents

Primers specific for the HIV-1 protease gene
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DNA sequencing reagents and access to a DNA sequencer

Sequence analysis software

Procedure:

Viral RNA Extraction: Extract viral RNA from plasma or cell culture supernatant using a

commercial kit according to the manufacturer's instructions.

Reverse Transcription and PCR (RT-PCR):

Synthesize cDNA from the viral RNA using a reverse transcriptase enzyme and a reverse

primer specific for the protease region.

Amplify the protease gene from the cDNA using PCR with a high-fidelity DNA polymerase

and specific forward and reverse primers.

PCR Product Purification: Purify the PCR product to remove primers, dNTPs, and other

contaminants.

DNA Sequencing: Sequence the purified PCR product using a DNA sequencer.

Sequence Analysis:

Assemble and edit the raw sequence data to obtain a consensus sequence for the

protease gene.

Align the patient-derived sequence with a wild-type reference sequence (e.g., HXB2).

Identify amino acid substitutions compared to the wild-type sequence.

Correlate the identified mutations with known resistance-associated mutations for

protease inhibitors using a reputable HIV drug resistance database (e.g., Stanford

University HIV Drug Resistance Database).
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Caption: Mozenavir inhibits HIV-1 protease, preventing polyprotein cleavage and viral

maturation.
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Caption: Workflow for determining Mozenavir's in vitro antiviral potency.
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Caption: Development of HIV-1 resistance to Mozenavir through mutation accumulation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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